molecular formula C13H14N2O4 B2642318 Integrin modulator 1

Integrin modulator 1

Cat. No.: B2642318
M. Wt: 262.26 g/mol
InChI Key: NMHXECODTXNHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Integrin modulator 1 can be synthesized through a series of chemical reactions involving the formation of stable covalent bonds between specific subunits. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The compound is often produced in solid form and can be dissolved in dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions: Integrin modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives .

Scientific Research Applications

Integrin modulator 1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

    Biology: Helps in understanding the role of integrins in cell migration, differentiation, and survival.

    Medicine: Potential therapeutic agent for diseases involving integrin dysregulation, such as cancer and inflammatory diseases.

    Industry: Used in the development of integrin-based therapeutics and diagnostic tools .

Mechanism of Action

Integrin modulator 1 exerts its effects by binding to the α4β1 integrin, inducing conformational changes that increase the integrin’s affinity for its ligands. This binding promotes cell adhesion and signaling pathways, including the activation of extracellular signal-regulated kinases (ERK1/2) and other downstream effectors .

Properties

IUPAC Name

2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXECODTXNHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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